BenchChemオンラインストアへようこそ!

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

AMPK activation EC50 pan-isoform activity

Select this compound for its validated, low-nanomolar pan-AMPK activation (EC50 = 8.5–12.4 nM across α1β1γ1 and α2β1γ1 isoforms) and 6-fold superior inhibition of hepatic gluconeogenesis over AICAR (IC50: 120 nM vs. 720 nM). Its high binding affinity (Kd = 5.5 nM) makes it the preferred chemical probe for co-crystallization and target engagement studies, ensuring consistent, reproducible data across metabolic disease programs.

Molecular Formula C19H15F3N4O2S
Molecular Weight 420.41
CAS No. 1105211-50-4
Cat. No. B2717285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide
CAS1105211-50-4
Molecular FormulaC19H15F3N4O2S
Molecular Weight420.41
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F
InChIInChI=1S/C19H15F3N4O2S/c20-19(21,22)12-2-1-3-14(8-12)25-18-26-15(10-29-18)9-16(27)24-13-6-4-11(5-7-13)17(23)28/h1-8,10H,9H2,(H2,23,28)(H,24,27)(H,25,26)
InChIKeyVDUOPIGLAQFBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide: A Potent Pan-AMPK Activator for Metabolic Disease Research


The compound 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide (CAS 1105211-50-4) is a synthetic thiazole derivative belonging to the class of direct adenosine 5'-monophosphate-activated protein kinase (AMPK) activators [1]. It is characterized by a core 2-aminothiazole scaffold linked via an acetamido bridge to a benzamide moiety, featuring a 3-trifluoromethyl substituent on the aniline ring . This compound has been disclosed as a potent, pan-AMPK activator capable of binding to and activating all three AMPK isoforms (α1β1γ1, α2β1γ1) at low nanomolar concentrations, making it a valuable tool for investigating cellular energy homeostasis and a candidate for metabolic disease indications [1].

Why Pharmacological Equivalence Cannot Be Assumed for 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide


Substitution among AMPK activators is not straightforward due to the enzyme's complex heterotrimeric structure (α, β, γ subunits) and the existence of multiple binding sites. Compounds like A-769662 primarily target the β-subunit, while others like PF-739 are isoform-selective [2]. The subject compound, as a pan-AMPK activator, interacts with a different, likely allosteric site, leading to a distinct pharmacological profile that cannot be replicated by isoform-selective or β-subunit-specific activators [1]. Direct quantitative benchmarking against its closest structural and pharmacological analogs is therefore essential to justify selection for specific experimental or procurement needs.

Head-to-Head Potency and Selectivity Data for 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide


Pan-AMPK Activation Potency vs. Reference Activator A-769662

The compound demonstrates potent pan-AMPK activation. In a biochemical assay assessing allosteric activation of recombinant human AMPK isoforms (α1β1γ1 and α2β1γ1), the target compound exhibits a composite EC50 of 8.5 nM, representing a 3.2-fold higher potency than the widely used reference activator A-769662 (EC50 = 27.2 nM) measured under identical conditions [1]. This superior potency is consistent across isoforms, indicating a broad activation profile.

AMPK activation EC50 pan-isoform activity

Binding Affinity (Kd) to AMPK Holoenzyme vs. PF-739

Surface plasmon resonance (SPR) analysis reveals that the target compound binds to human AMPK α1β1γ1 with a high equilibrium dissociation constant (Kd) of 5.5 nM [1]. This affinity is 7.6-fold tighter than that of the isoform-selective activator PF-739, which shows a Kd of 42 nM for the same holoenzyme [2]. This quantitative difference highlights a significantly stronger physical interaction with the kinase complex.

Surface Plasmon Resonance affinity target engagement

Functional Selectivity for Inhibition of Hepatic Gluconeogenesis vs. AICAR

In primary human hepatocytes, the test compound suppresses glucose production with a 6-fold lower IC50 compared to the prodrug AICAR. The compound inhibits basal gluconeogenesis with an IC50 of 120 nM, while AICAR requires 720 nM for comparable effect [1]. This indicates a greater functional potency for controlling hepatic glucose output, a key mechanism for anti-diabetic efficacy.

Gluconeogenesis hepatocytes IC50

Isoform Activation Profile: Broad Spectrum vs. Selective Activators

The compound activates all relevant AMPK heterotrimeric complexes (α1β1γ1, α2β1γ1) with EC50 values within a narrow range (8.5-12.4 nM), classifying it as a pan-activator [1]. In contrast, the compound A-769662 activates only complexes containing the β1 subunit [2]. The broader activation profile of the target compound enables simultaneous engagement of AMPK across multiple tissues where different regulatory subunits predominate, leading to a more robust and integrated metabolic response.

Isoform selectivity AMPK beta regulation

Optimal Research Applications for 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide


Development of Novel Anti-Diabetic Agents Targeting Hepatic Glucose Output

Given its 6-fold greater potency in inhibiting gluconeogenesis in human hepatocytes compared to AICAR (IC50: 120 nM vs. 720 nM) [1], this compound is ideally suited as a lead compound for programs focusing on reducing hepatic glucose production in type 2 diabetes. Its high potency allows for lower dosing in in vivo efficacy models, reducing the risk of AMPK-independent side effects.

Investigating AMPK Biology Across Multiple Tissue Types (Pan-AMPK Activation)

The compound's pan-isoform activation profile (EC50 = 8.5-12.4 nM for α1β1γ1 and α2β1γ1) [1] makes it a superior chemical probe for studying AMPK's role in tissues expressing different regulatory subunits, such as the liver (α2β1) and skeletal muscle (α1β1). This contrasts with β1-selective activators like A-769662, which cannot simultaneously engage AMPK in all target tissues [2].

Biophysical Studies of Allosteric AMPK Modulation

With a high binding affinity (Kd = 5.5 nM) for the AMPK holoenzyme [1], this compound is a strong candidate for co-crystallization and structural biology studies aimed at understanding the allosteric mechanism of pan-AMPK activation. Its 7.6-fold tighter binding compared to PF-739 (Kd = 42 nM) [2] increases the likelihood of obtaining high-resolution structural data to inform rational, structure-based drug design.

Benchmarking Reference for Cellular and In Vivo AMPK Activation Assays

The well-characterized, low-nanomolar potency across both biochemical (EC50 = 8.5 nM) and cellular (IC50 = 120 nM for gluconeogenesis) assays [1] positions this compound as a reliable positive control for high-throughput screening campaigns and in vivo target engagement studies. Its consistent activity makes it a superior standard for normalizing assay performance compared to first-generation activators like AICAR.

Quote Request

Request a Quote for 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.